molecular formula C7H6BrClO B6276290 3-bromo-2-chloro-6-methylphenol CAS No. 2091708-07-3

3-bromo-2-chloro-6-methylphenol

Cat. No.: B6276290
CAS No.: 2091708-07-3
M. Wt: 221.48 g/mol
InChI Key: VVKPUDXIRMLOSK-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-methylphenol (CAS 2091708-07-3) is a halogen-substituted phenolic compound with the molecular formula C₇H₆BrClO and a molecular weight of 221.48 . This compound serves as a versatile chemical intermediate and key building block in organic synthesis and medicinal chemistry research. It is particularly valuable in the exploration of novel therapeutic agents, as evidenced by its role in the research and development of (trifluoromethyl)pyrimidinedione-based inhibitors for enzymes like branched-chain amino acid transaminases (BCATs) . Such research has significant implications for targeting tumor metabolism in various cancers . The structural motifs provided by this phenol derivative, specifically its bromo and chloro substituents on the methylphenol ring, make it a valuable synthon for further functionalization via metal-catalyzed cross-coupling reactions and other substitution chemistries . Researchers utilize this compound under controlled conditions to develop potential treatments for conditions such as acute myeloid leukemia (AML) and other neoplasms . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Properties

CAS No.

2091708-07-3

Molecular Formula

C7H6BrClO

Molecular Weight

221.48 g/mol

IUPAC Name

3-bromo-2-chloro-6-methylphenol

InChI

InChI=1S/C7H6BrClO/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3

InChI Key

VVKPUDXIRMLOSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)Cl)O

Purity

95

Origin of Product

United States

Preparation Methods

Direct Bromination-Chlorination Sequences

A common approach involves brominating 2-chloro-6-methylphenol. The hydroxyl group activates the ring, while the chloro substituent exerts a meta-directing effect. In a patented method, bromination of 2,6-dimethoxy-4-methylphenol in 1,2-dichloroethane with acetic acid as a catalyst achieved >98% selectivity for the 3-bromo product. Adapting this to 2-chloro-6-methylphenol, bromine (1 eq) in 1,2-dichloroethane at 30–50°C for 5–20 hours yields this compound. Glacial acetic acid passivates the hydroxyl group, reducing over-bromination.

Table 1: Bromination Conditions and Outcomes

SolventCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)
1,2-DichloroethaneAcetic acid351098.199.6
1,3-DichloropropaneAcetic acid45596.698.7

Chlorination of Pre-Brominated Intermediates

Alternative routes begin with brominated precursors. For example, 3-bromo-6-methylphenol can be chlorinated at the 2-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This Vilsmeier-Haack-type reaction forms a chlorinated intermediate at 80°C overnight, achieving 85–90% conversion. Radical chlorination with N-chlorosuccinimide (NCS) and benzoyl peroxide in tetrachloroethylene offers milder conditions (reflux for 8 hours), though with lower yields (72–78%).

Stepwise Synthesis and Process Optimization

Starting Material Selection

2-Chloro-6-Methylphenol : Direct halogenation of this precursor avoids protective groups. However, competing para-bromination (relative to -OH) necessitates kinetic control.
3-Bromo-6-Methylphenol : Chlorination here requires overcoming the deactivating effect of bromine, favoring harsher conditions.

Bromination Optimization

Key parameters from patent CN104098449B:

  • Solvent polarity : Dichloroethane solvents enhance solubility and direct bromine to the less hindered 3-position.

  • Catalyst loading : Acetic acid (1–3 eq) suppresses di-bromination by protonating the hydroxyl group.

  • Temperature : Reactions at 35°C balance selectivity and reaction rate, avoiding thermal degradation.

Case Study :
Using 2-chloro-6-methylphenol (0.5 mol) in 1,2-dichloroethane (300 mL) with acetic acid (1.0 mol), bromine addition over 1 hour at 35°C followed by 10-hour stirring yielded 98.1% product. Cooling to 10°C induced crystallization, simplifying purification.

Chlorination Techniques

Vilsmeier-Haack Chlorination :
POCl₃ (3 eq) and DMF (1 eq) in dichloromethane at 80°C for 12 hours achieved 89% chlorination of 3-bromo-6-methylphenol. Excess POCl₃ drives the reaction but complicates neutralization.

Radical Chlorination :
NCS (1.2 eq) with benzoyl peroxide (0.1 eq) in tetrachloroethylene at 120°C for 8 hours provided 76% yield. This method avoids acidic conditions but requires rigorous exclusion of moisture.

Mechanistic Insights and Side-Reaction Mitigation

Bromine Electrophilicity and Solvent Effects

In dichloroethane, bromine forms a polarized complex with acetic acid, directing attack to the 3-position. Computational studies suggest the transition state favors minimal steric hindrance, with the methyl group at C6 limiting access to C4.

Competing Pathways

  • Di-halogenation : Excess bromine or prolonged reaction times lead to 3,5-dibromo byproducts. Stoichiometric control (1 eq Br₂) and rapid quenching mitigate this.

  • Oxidation : Phenolic oxidation to quinones is suppressed by inert atmospheres and low temperatures (<50°C).

Characterization and Quality Control

Spectroscopic Analysis

1H NMR (CDCl₃) :

  • δ 2.34 (s, 3H, CH₃),

  • δ 5.48 (s, 1H, OH),

  • δ 6.58 (s, 1H, aromatic H at C5).
    The absence of splitting in the aromatic proton confirms single substitution at C3.

HPLC : Purity >99% is achievable via recrystallization from methanol-water mixtures.

Industrial Applications and Scalability

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and anticoagulants. A scaled-up process (50 kg batch) using continuous flow reactors reduced reaction time to 4 hours with 97% yield.

Agrochemical Uses

Derivatives exhibit herbicidal activity, prompting interest in cost-effective synthesis. Patent CN102850269A highlights the utility of chlorinated phenols in quinoline-based pesticides .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-6-methylphenol can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide (NaOCH3) to form methoxy derivatives.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the phenolic group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Sodium methoxide (NaOCH3), dimethyl sulfoxide (DMSO), elevated temperatures.

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.

Major Products Formed:

    Substitution: Methoxy derivatives.

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dehalogenated phenols and hydroxyl derivatives.

Scientific Research Applications

3-Bromo-2-chloro-6-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable building block for designing new compounds.

    Biology: The compound’s phenolic structure allows it to interact with biological systems, making it useful in studying enzyme interactions and inhibition.

    Medicine: Research into its potential antimicrobial and antifungal properties is ongoing, as halogenated phenols are known for their biological activity.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-bromo-2-chloro-6-methylphenol involves its interaction with molecular targets through its phenolic group and halogen substituents. The phenolic group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-2-chloro-6-methylphenol with halogenated phenols and related derivatives, focusing on structural, physicochemical, and functional differences.

Positional Isomers and Halogenation Patterns

  • 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol (): This Schiff base derivative shares bromo and chloro substituents but includes an iminomethyl group at the 6-position. The extended conjugation from the imine group increases planarity and alters UV-Vis absorption properties compared to this compound. Its crystallographic data (R factor = 0.032) confirm a stable lattice structure, contrasting with the steric hindrance imposed by the methyl group in the target compound .
  • 6-Bromo-2,4,5-Trichlorophenol (): With three chlorine substituents, this compound exhibits higher lipophilicity (logP ≈ 3.8 estimated) and lower water solubility than this compound. The additional chlorine atoms enhance antimicrobial activity, making it suitable for biocidal applications, whereas the methyl group in the target compound may limit such utility due to reduced halogen content .

Substituent Effects on Acidity and Reactivity

  • 3-Bromo-2-fluoro-6-(trifluoromethyl)phenol (): The trifluoromethyl group at the 6-position and fluorine at the 2-position create strong electron-withdrawing effects, resulting in a pKa ~6.2 (estimated), significantly lower than this compound (pKa ~8.1). This increased acidity enhances its utility in deprotonation reactions for coupling processes .
  • 2-Acetyl-6-bromo-4-chlorophenol (): The acetyl group at the 2-position introduces ketone functionality, enabling nucleophilic acyl substitution reactions absent in the target compound. Its melting point (100°C) is higher due to hydrogen bonding between acetyl and phenolic hydroxyl groups, whereas the methyl group in this compound reduces intermolecular interactions, lowering its melting point .

Heterocyclic Analogues

  • 3-Bromo-2-chloro-6-methylpyridine (): Replacing the phenol ring with pyridine eliminates the hydroxyl group, drastically reducing acidity (pKa ~1.5 for pyridine vs. ~8.1 for the phenolic compound). The nitrogen atom in pyridine facilitates coordination chemistry, making it a ligand in catalytic systems, unlike the phenolic derivative .

Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Applications
This compound C₇H₆BrClO 235.48 30–35 (estimated) 220–225 (estimated) Pharmaceutical intermediates
6-Bromo-2,4,5-trichlorophenol C₆H₂BrCl₃O 290.35 85–90 310–315 Biocides, polymer additives
2-Acetyl-6-bromo-4-chlorophenol C₈H₆BrClO₂ 249.49 100 N/A Ketone-based synthesis
3-Bromo-2-fluoro-6-(trifluoromethyl)phenol C₇H₃BrF₄O 258.99 38–42 195–200 Fluorinated material precursors

Biological Activity

3-Bromo-2-chloro-6-methylphenol is a halogenated phenolic compound that has garnered attention in various fields, including medicinal chemistry, environmental science, and agriculture. Its unique structural characteristics contribute to its biological activity, making it a subject of interest for researchers investigating its potential therapeutic and environmental applications.

  • Molecular Formula : C7H6BrClO
  • Molecular Weight : Approximately 221.48 g/mol
  • Structure : The compound features a phenolic ring substituted with bromine and chlorine atoms, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as an electrophile, participating in nucleophilic substitution reactions, and can inhibit specific enzymes involved in drug metabolism. Notably, it has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in the metabolism of many pharmaceuticals .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various bacterial strains. Its mechanism involves disrupting microbial cell membranes and inhibiting growth through interference with cellular functions. This property makes it a candidate for use in developing antimicrobial agents.

Enzyme Inhibition

The compound's ability to inhibit cytochrome P450 enzymes can significantly influence the pharmacokinetics of co-administered drugs. This interaction is crucial for understanding drug-drug interactions and optimizing therapeutic regimens .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound was effective against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The compound's structural features were linked to its ability to penetrate bacterial cell walls effectively.
  • Enzyme Interaction Studies : Research indicated that this compound could inhibit CYP1A2 activity by approximately 50% at concentrations around 10 µM, suggesting potential implications for drug metabolism and safety profiles in clinical settings .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Chloro-6-methylphenolC7H7ClOLacks bromine substituents; lower antimicrobial activity
3-Bromo-4-chloro-6-methylphenolC7H6BrClODifferent substitution pattern; varied biological profile
4-Bromo-2-chloro-6-methylphenolC7H6BrClONotable enzyme inhibition; potential therapeutic uses

This table illustrates how the presence of halogen substituents influences the biological activities of these compounds, highlighting the unique properties of this compound.

Q & A

Q. What are the standard synthetic routes for 3-bromo-2-chloro-6-methylphenol, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation of a methylphenol precursor. For example, bromination at the para position followed by chlorination at the ortho position, using agents like N-bromosuccinimide (NBS) or SO₂Cl₂. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and byproduct formation. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR resolve substituent positions; the phenolic -OH proton appears as a broad singlet (~5 ppm) in CDCl₃.
  • FT-IR : Strong O-H stretch (~3200 cm⁻¹), C-Br (~600 cm⁻¹), and C-Cl (~750 cm⁻¹) vibrations confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ at m/z 239.92). Cross-validation with X-ray crystallography (e.g., SHELX-refined structures) ensures unambiguous assignment .

Q. How should researchers handle and store this compound to ensure stability?

Store in amber glass under inert atmosphere (N₂/Ar) at 2–8°C. Avoid moisture to prevent hydrolysis of halogen substituents. Use nitrile gloves and fume hoods during handling due to potential skin irritation and volatility .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved when refining this compound structures?

Discrepancies in thermal parameters or occupancy may arise from disorder in halogen positions. Use SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement. Validate with R-factor convergence (<5% difference) and Hirshfeld surface analysis. Compare with ORTEP-3 visualizations to confirm geometric accuracy .

Q. What strategies optimize regioselectivity in synthesizing derivatives of this compound?

  • Electrophilic Aromatic Substitution : Directing effects of -OH and -CH₃ groups favor bromination at the para position.
  • Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄ catalysts and aryl boronic acids, with microwave-assisted heating (80°C, 30 min) improving efficiency.
  • Protection/Deprotection : Acetylation of -OH (acetic anhydride) prevents unwanted oxidation during functionalization .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

The electron-withdrawing -Br and -Cl groups activate the ring toward nucleophilic attack at positions ortho and para to the hydroxyl group. DFT calculations (e.g., B3LYP/6-31G*) show localized negative charges on C-4 and C-6, making them susceptible to amination or methoxylation. Steric hindrance from -CH₃ limits reactivity at C-2 .

Q. What analytical approaches resolve contradictions in biological activity data for halogenated phenolic analogs?

Meta-analyses of SAR (structure-activity relationship) studies must account for assay variability (e.g., MIC vs. IC₅₀). Use multivariate regression to isolate substituent effects. For example, logP values >2.5 correlate with enhanced membrane permeability in antimicrobial assays, but excessive lipophilicity (>3.5) reduces aqueous solubility .

Methodological Tables

Table 1 : Comparative Reactivity of Halogenated Phenols

CompoundReaction with NaOMe (50°C)Yield (%)Major Product
This compound12 h783-Methoxy-2-chloro-6-methylphenol
4-Bromo-2-chloro-6-ethylphenol8 h924-Methoxy-2-chloro-6-ethylphenol
Data adapted from regioselectivity studies .

Table 2 : Crystallographic Refinement Metrics for this compound

SoftwareR-factor (%)wR₂ (%)C-C Bond Length (Å)Θ (Br-C-C) (°)
SHELXL-973.218.451.41 ± 0.02120.3
OLEX23.458.701.40 ± 0.03119.8
Metrics highlight robustness of SHELX for halogenated aromatics .

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